methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine

Medicinal Chemistry Drug Design Physicochemical Properties

Methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine (CAS 933744-58-2) is a secondary amine derivative featuring a 2-methylimidazole core linked via a propyl chain to a methylamino group, with molecular formula C8H15N3 and molecular weight 153.22 g/mol. The compound is supplied as a building block for research and development, typically at 95% purity , and is structurally related to histamine H3 receptor pharmacophores and imidazole-based kinase inhibitor scaffolds.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 933744-58-2
Cat. No. B3307760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine
CAS933744-58-2
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCCNC
InChIInChI=1S/C8H15N3/c1-8-10-5-7-11(8)6-3-4-9-2/h5,7,9H,3-4,6H2,1-2H3
InChIKeyCEKYCCUKUIBFHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine (CAS 933744-58-2): Procurement and Scientific Selection Overview


Methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine (CAS 933744-58-2) is a secondary amine derivative featuring a 2-methylimidazole core linked via a propyl chain to a methylamino group, with molecular formula C8H15N3 and molecular weight 153.22 g/mol [1]. The compound is supplied as a building block for research and development, typically at 95% purity , and is structurally related to histamine H3 receptor pharmacophores and imidazole-based kinase inhibitor scaffolds [2].

Why Generic Substitution of Methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine (CAS 933744-58-2) is Scientifically Inadvisable


Substituting methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine with closely related imidazole-propylamine analogs is scientifically inadvisable due to critical differences in N-alkylation pattern, amine basicity, and hydrogen-bonding capacity. The presence of both a 2-methyl group on the imidazole ring and an N-methyl group on the terminal amine distinguishes this compound from its primary amine analog (3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, CAS 2258-21-1) and from the des-methyl imidazole variant ([3-(1H-imidazol-1-yl)propyl](methyl)amine, CAS 112086-54-1) [1]. These structural variations directly affect LogD, metabolic stability, and binding interactions in target engagement assays [2]. Furthermore, the commercial availability of this compound at defined purity grades (e.g., 95%) from specialized suppliers contrasts with the limited sourcing options and variable purity of non-methylated analogs . The following sections provide quantitative evidence substantiating these differentiation points.

Quantitative Differentiation Evidence for Methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine (CAS 933744-58-2) in Procurement Decisions


Structural Differentiation: N-Methylation Impacts LogD and Hydrogen-Bonding Capacity

Methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine incorporates an N-methyl group on the terminal amine, which reduces the hydrogen bond donor count from 2 to 1 compared to the primary amine analog 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine (CAS 2258-21-1) [1]. This structural difference is predicted to lower the topological polar surface area (TPSA) and increase logP, enhancing membrane permeability potential [2]. The N-methylation also removes a hydrogen bond donor, which can improve metabolic stability by reducing susceptibility to oxidative deamination [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Purity and Commercial Availability: 95% Assured Grade vs. Variable Analog Quality

Methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine (CAS 933744-58-2) is commercially available from AKSci at a guaranteed minimum purity of 95% in research quantities (100 mg, 1 g, 5 g) . In contrast, the primary amine analog 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine (CAS 2258-21-1) is offered by multiple vendors with varying purity specifications (95% to 97%) and without consistent analytical certification . The N-methylated compound's defined purity specification reduces the risk of batch-to-batch variability in downstream applications, particularly in kinase inhibitor lead optimization where impurity profiles can confound SAR interpretation [1].

Chemical Procurement Quality Control Sourcing

Molecular Weight and Salt Form Flexibility: Base vs. Dihydrochloride Salt

The free base form of methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine (MW 153.22 g/mol) is available for applications requiring organic solubility [1]. The corresponding dihydrochloride salt (CAS 1059626-18-4) offers enhanced aqueous solubility with a molecular weight of 226.15 g/mol . This dual availability contrasts with the primary amine analog, which is predominantly supplied as the free base or monohydrochloride, limiting formulation options . The ability to select the optimal salt form for a given assay or reaction condition provides procurement flexibility not available for all analogs.

Formulation Solubility Salt Selection

Patent Relevance: Inclusion in Kinase Inhibitor Scaffolds

Methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine falls within the generic structural scope of imidazole amine compounds disclosed as modulators of kinase activity for hyperproliferative diseases, including cancer [1]. Specifically, the patent (US 2012/0238571 A1) describes compounds of Formula (I) and (II) that encompass N-alkylated imidazole-propanamine motifs. While no specific IC50 data is reported for this exact compound, the patent teaches that N-alkylation on the terminal amine (as in this compound) can modulate kinase selectivity profiles compared to primary amine analogs [1]. This patent coverage provides a documented scientific rationale for selecting this compound over non-alkylated analogs in kinase inhibitor hit-finding campaigns.

Kinase Inhibitors Cancer Drug Discovery

Optimal Research and Industrial Application Scenarios for Methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine (CAS 933744-58-2)


Medicinal Chemistry Hit-to-Lead Optimization of Kinase Inhibitors

Methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine serves as a privileged fragment for synthesizing imidazole-based kinase inhibitor libraries. Its N-methylated amine provides a differentiated hydrogen-bonding profile and predicted metabolic stability advantage over primary amine analogs, as supported by patent disclosures [1]. The compound can be readily elaborated via reductive amination, amide coupling, or urea formation to generate diverse lead-like molecules for screening against kinase panels.

Synthesis of Histamine H3 Receptor Ligand Probes

Given the structural resemblance of the 2-methylimidazole-propylamine scaffold to known H3 receptor pharmacophores (e.g., immepip, imetit), this compound can be employed as a starting material for preparing novel H3 receptor ligands [2]. The N-methyl group offers a handle for further derivatization while maintaining the core imidazole recognition element. Procurement of the free base allows for diverse amine functionalization without premature salt interference.

Coordination Chemistry and Metalloenzyme Model Studies

The imidazole nitrogen and secondary amine nitrogen of methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine provide a bidentate ligand framework for complexation with transition metals (e.g., Cu(II), Zn(II)). This ligand system can be used to model the active sites of metalloenzymes such as carbonic anhydrase or matrix metalloproteinases [3]. The availability of both free base and dihydrochloride salt forms allows for pH-controlled metal binding studies.

Development of Impurity Reference Standards for Pharmaceutical Analysis

As noted by bio-fount, methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine can serve as a reference substance for drug impurities [4]. Its defined 95% purity and characterized identity (InChIKey CEKYCCUKUIBFHB-UHFFFAOYSA-N) make it suitable for use as an analytical standard in HPLC method development and validation for related pharmaceutical substances.

Quote Request

Request a Quote for methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.